Rifalogue -

Rifalogue

Catalog Number: EVT-14144933
CAS Number:
Molecular Formula: C50H62N4O13
Molecular Weight: 927.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Rifalogue is classified under the following categories:

  • Chemical Class: Rifamycins
  • Therapeutic Class: Antimycobacterial agents
  • Mechanism of Action: RNA polymerase inhibitors
Synthesis Analysis

Methods

The synthesis of Rifalogue typically involves semi-synthetic modifications of the natural rifamycin compounds. The most common method includes:

  1. Fermentation: Cultivation of Amycolatopsis rifamycinica to produce rifamycin.
  2. Chemical Modification: Derivatization processes such as oxidation, reduction, or substitution on the rifamycin core structure.

Technical Details

The synthetic pathway may include:

  • Hydroxylation: Adding hydroxyl groups to enhance solubility.
  • Acylation: Modifying the amine groups to improve pharmacokinetic properties.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is often employed to isolate and purify Rifalogue from reaction mixtures.
Molecular Structure Analysis

Structure

Rifalogue possesses a complex molecular structure characterized by a naphthalene ring fused with a pyridine moiety and several functional groups including hydroxyl and amide groups. This structure is crucial for its biological activity.

Data

  • Molecular Formula: C_{21}H_{23}N_{3}O_{5}
  • Molecular Weight: Approximately 397.43 g/mol
  • Structural Features: The presence of a long aliphatic chain enhances its lipophilicity, aiding in membrane penetration.
Chemical Reactions Analysis

Reactions

Rifalogue undergoes various chemical reactions, notably:

  1. Oxidation: Can be oxidized to form quinone derivatives.
  2. Hydrolysis: In aqueous solutions, it can hydrolyze, affecting its stability.
  3. Redox Reactions: Exhibits redox behavior which can be utilized in analytical methods for detection.

Technical Details

The reactivity profile is essential for developing analytical methods such as chemiluminescence-based sensors that utilize the redox properties of Rifalogue for quantification in biological samples.

Mechanism of Action

Process

Rifalogue exerts its antibacterial effects primarily through inhibition of bacterial RNA polymerase, thereby blocking RNA synthesis. This action leads to the cessation of protein synthesis and ultimately bacterial cell death.

Data

  • Inhibition Constant (IC50): Studies indicate an IC50 in the low micromolar range against Mycobacterium tuberculosis.
  • Selectivity: Exhibits higher selectivity towards bacterial RNA polymerase compared to eukaryotic counterparts.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an orange-red crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • pH Stability Range: Stable within a pH range of 5 to 7.
  • Melting Point: Approximately 180–185 °C.
Applications

Scientific Uses

Rifalogue has significant applications in:

  • Antimicrobial Therapy: Used primarily in treating tuberculosis and other resistant bacterial infections.
  • Research: Employed in studies focusing on antibiotic resistance mechanisms and the development of new antibacterial agents.
  • Analytical Chemistry: Utilized in developing sensors for detecting rifamycins in biological samples due to its unique electrochemical properties.
Rifalogue in the Context of Antimicrobial Resistance and Novel Therapeutic Strategies

Rifalogue as a Paradigm Shift in Hybrid Antibiotic Development

Evolutionary Rationale for Rifamycin-Fluoroquinolone Conjugation Strategies

The escalating crisis of antimicrobial resistance (AMR), particularly in pathogens like Staphylococcus aureus and Mycobacterium tuberculosis, has necessitated innovative antibiotic design strategies. Rifalogue (CBR-2092/TNP-2092/rifaquizinone) exemplifies a rationally engineered dual-pharmacophore antibiotic conjugating a rifamycin scaffold with a fluoroquinolone-like moiety through a stable covalent linker [6]. This design directly addresses the pharmacokinetic limitations of combination therapies, where disparities in drug half-lives, tissue distribution, and bioavailability can compromise efficacy and accelerate resistance [2] [6]. By tethering rifampin's RNA polymerase inhibition to the fluoroquinolone's DNA gyrase/topoisomerase IV blockade, Rifalogue functions as a single pharmacokinetic entity, ensuring synchronized delivery and synergistic target engagement [4] [6]. This evolutionary leap circumvents efflux-mediated resistance—a critical flaw in traditional fluoroquinolones—as the bulky hybrid molecule evades recognition by transporters like NorA, preserving activity against strains expressing fluoroquinolone efflux pumps [5] [6].

Mechanistic Advantages of Dual-Target Engagement in Overcoming Resistance

Rifalogue's simultaneous inhibition of transcription (via RNA polymerase) and DNA replication (via gyrase/topo IV) creates a lethal "dual-hit" mechanism. Time-kill studies against nongrowing S. aureus demonstrate significantly enhanced bactericidal effects compared to rifampin, ciprofloxacin, or their physical combination [6]. Crucially, Rifalogue maintains potent activity (MIC ≤1 µg/mL) against strains harboring mutations conferring resistance to rifampin (rpoB), fluoroquinolones (gyrA, grlA), or both [6]. This resilience stems from:

  • Target Saturation Complexity: Mutations simultaneously compromising binding affinity to both pharmacophores are statistically improbable.
  • Reduced Mutant Selection Window: Pharmacophore cooperation suppresses mutant subpopulation enrichment at sub-MIC concentrations.
  • Overcoming Functional Redundancy: Independent targeting of essential cellular processes minimizes compensatory pathways [2] [6].

Table 1: Rifalogue's Chemical Identity and Key Properties

PropertyValue/DescriptionSource/Reference
CAS Registry Number845625-44-7ChemicalBook [1]
Systematic NameRifamycin VIII, 1',4-didehydro-1-deoxy-5'-[4-(dimethylamino)-1-piperidinyl]-1,4-dihydro-3'-hydroxy-1-oxo-ChemicalBook [1]
SynonymsdmDNA31; Rifalogue; CBR-2092; TNP-2092; Rifaquizinone [1] [6]
Molecular FormulaC₅₀H₆₂N₄O₁₃ChemicalBook [1]
Molecular Weight927.06 g/molChemicalBook [1]
Mechanism of ActionDual inhibition of RNA polymerase & DNA gyrase/topo IVContagion Live [6]
Primary SpectrumStaphylococcus aureus (including MRSA, fluoroquinolone-R), Streptococcus spp., Biofilms [4] [6]

Structural and Chemical Identity

Rifalogue (C₅₀H₆₂N₄O₁₃, MW 927.06 g/mol) integrates the complex macrocyclic ansamycin structure characteristic of rifamycins (specifically Rifamycin SV/VIII derivatives) with a piperidinyl-fluoroquinolone mimetic moiety [1] [6]. The strategic linkage preserves the critical pharmacophores: the ansa chain and naphthoquinone core essential for RNA polymerase binding and inhibition, and the piperazinyl/quinolone-like elements enabling gyrase interaction. This conjugation results in altered physicochemical properties compared to its parent compounds:

  • Solubility Profile: Demonstrated solubility in dimethyl sulfoxide (DMSO), essential for experimental formulations [1].
  • Stability Parameters: Requires storage at -20°C, indicating sensitivity to thermal degradation [1].
  • Ionization Constant: A predicted pKa of 4.28 ± 0.70 suggests partial ionization under physiological conditions, influencing cellular penetration [1].

Enhancing Antibiotic Delivery: Bacteriophage-Guided Nanosystems

Recent advances leverage bacteriophage-derived proteins to overcome delivery challenges for complex antibiotics like Rifalogue. Receptor-binding proteins (RBPs) and cell-wall binding domains (CBDs) sourced from phages exhibit exceptional specificity and affinity for bacterial surface ligands [4]. Conjugating these proteins to nanocarriers (e.g., lipid-coated porous silica nanoparticles) creates targeted delivery systems for Rifalogue:

  • Targeted Accumulation: RBP/CBD-conjugated nanoparticles loaded with Rifalogue show >16-32 fold increased accumulation at infection sites (in vivo pneumonia models) compared to free drug [4].
  • Payload Efficiency: Nanoporous cores enable high Rifalogue loading capacities (~60% by mass), significantly amplifying local drug concentration upon target binding and release [4].
  • Overcoming Physiological Barriers: These systems bypass host clearance mechanisms and penetrate biofilms more effectively than unconjugated drug, directly addressing limitations of Rifalogue's bioavailability [4].

Table 2: Nanodelivery Systems for Hybrid Antibiotics like Rifalogue

Nanocarrier CoreTargeting ModulePathogen TargetKey AdvantageEfficacy Enhancement
Urchin-like Porous Silica (UPSN)K. pneumoniae Phage RBPCarbapenem-Resistant K. pneumoniae (CRKP)High biocompatibility & loading capacity (~60% w/w)>16-fold reduction in bacterial load vs. free drug
Lipid-coated UPSNS. aureus Phage Endolysin CBDMRSASpecific binding to peptidoglycan; evades immune clearance32-fold dose reduction for equivalent killing
Porous Silicon (pSiNP)Engineered cyclic peptide (CARG)S. aureuspH stability; resistance to proteasesEnhanced biofilm penetration & intracellular delivery [4]

Biofilm Penetration and Anti-Biofilm Efficacy

Biofilm-associated infections, particularly on prosthetics, are notoriously resistant. Rifalogue exhibits superior biofilm penetration compared to its constituent drugs or their combination:

  • Dose-Dependent Bactericidal Activity: Achieves sterilization of mature S. aureus biofilms within 7 days in CDC reactor models [6].
  • Enhanced Biofilm Metrics: Demonstrates significantly lower Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Bactericidal Concentration (MBBC) ratios (MBIC/MIC and MBBC/MIC) against S. aureus and S. epidermidis biofilms compared to vancomycin, daptomycin, rifampin, ciprofloxacin, or rifampin/ciprofloxacin combinations [6]. This translates to clinically relevant log₁₀ reductions (>3-4 log) in viable biofilm CFUs in murine catheter and rabbit endocarditis models [6].
  • Anti-Inflammatory Synergy: In rat prosthetic joint infection models, high-dose Rifalogue significantly reduced key inflammation markers (IL-6, TNF-α, CRP) and prevented prosthesis loosening, matching or exceeding vancomycin in histological osteomyelitis scores [6].

Overcoming Resistance Mechanisms in MRSA and Mycobacteria

Rifalogue’s design directly counters key AMR pathways:

  • Bypassing Efflux Pumps: Unlike classical fluoroquinolones, Rifalogue’s MIC remains unaffected by upregulated expression of efflux pumps (e.g., NorA, NorB) in S. aureus, attributable to its altered structure and size hindering pump recognition [5] [6].
  • Countering Target Mutations: Retains activity against S. aureus with rpoB (rifampin resistance) or gyrA/grlA (fluoroquinolone resistance) mutations due to the requirement for simultaneous, high-impact mutations in both targets—a rare event [6].
  • Sensitizing Resistant Mycobacteria: Synergistic interactions with rifampin in hollow fiber TB models (HFS-TB) show that Rifalogue-like dual targeting sterilizes M. tuberculosis populations harboring isoniazid resistance, preventing emergence of further resistance (e.g., rpoB mutations like S531L) when combined with optimized rifampin exposure [3].
  • Modulating Cell Wall Determinants: While not Rifalogue's primary target, its potent activity indirectly pressures pathways like WTA β-O-GlcNAcylation (mediated by TarS). TarS is essential for β-lactam resistance in MRSA; Rifalogue’s efficacy against TarS-expressing strains offers potential for combination regimens restoring β-lactam susceptibility [10].

Table 3: Key Hybrid Antibiotics in Clinical Development

Hybrid AntibioticComponent AntibioticsKey Target PathogensDevelopmental StageUnique Advantage
Rifalogue (TNP-2092)Rifamycin + FluoroquinoloneMRSA, Biofilms, H. pyloriPhase 2 (PJI)Overcomes fluoroquinolone efflux & target mutations; potent biofilm eradication
TD-1792 (Cefilavancin)Vancomycin + CephalosporinGram-positive (incl. VISA/VRSA)Phase 3 (ABSSSI)Enhanced binding affinity to peptidoglycan precursors; synergistic dual cell wall inhibition
DSTA4637SRifamycin derivative + Anti-S.aureus ThiomabS. aureus (persistent bacteremia)Phase 1Antibody-mediated delivery to intracellular reservoirs; linker cleavage by bacterial proteases [2] [7]
TNP-2198Rifamycin + NitroimidazoleH. pylori, AnaerobesPhase 1/2Dual targeting under both aerobic & anaerobic conditions; activity against metronidazole-R strains [2]

Properties

Product Name

Rifalogue

IUPAC Name

[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate

Molecular Formula

C50H62N4O13

Molecular Weight

927.0 g/mol

InChI

InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12-,20-17?,24-14-/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1

InChI Key

GBSDCXVMKJSZDN-FNRWMTRLSA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C

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